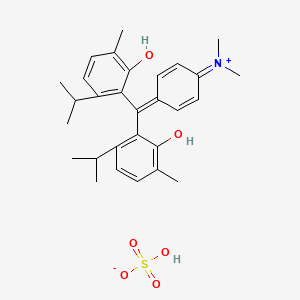

Thymol Violet

Descripción

Evolution of Synthetic pH Indicators in Analytical Chemistry Research

The field of analytical chemistry has seen a significant evolution in the tools used for measuring pH. Initially, natural indicators derived from sources like lichens were employed. solubilityofthings.com However, the late 19th century marked a turning point with the creation of synthetic indicators such as phenolphthalein (B1677637) and bromothymol blue. solubilityofthings.comsolubilityofthings.com These man-made compounds offered more reliable and distinct color changes across various pH ranges, enhancing the precision of chemical analysis. solubilityofthings.comnih.gov The development of synthetic indicators was a crucial step forward, paving the way for more quantitative and accurate scientific research. solubilityofthings.com

The Significance of Phthalein Dyes in Research Contexts

Thymol (B1683141) Violet belongs to the phthalein dye family, a class of synthetic organic compounds widely recognized for their role as pH indicators. researchgate.netsprinpub.comsprinpub.comwikipedia.org Phthalein dyes are synthesized by reacting phthalic anhydride (B1165640) with different phenols. wikipedia.org Their chemical structure allows for changes that result in distinct color variations at specific pH levels, making them invaluable in laboratory settings. researchgate.netsprinpub.com The versatility and reliability of phthalein dyes have cemented their importance in a multitude of scientific and industrial applications. researchgate.netsprinpub.com

Current Research Trajectories for Thymol Violet as a Chemical Compound

While this compound is well-established as a pH indicator, current research continues to explore its properties and potential applications. Some studies focus on the development of new analytical methods and sensors incorporating this compound and related compounds. For instance, research into thymol-based deep eutectic solvents for the removal of dyes like crystal violet is an active area of investigation. researchgate.net Additionally, the synthesis of novel thymol derivatives is being explored for various applications, including their potential as antimicrobial agents. mdpi.comnih.gov Research is also ongoing to immobilize indicators like thymol blue (a related compound) in materials such as silica (B1680970) for the development of solid-state pH sensors. researchgate.net

Chemical and Physical Properties of this compound

This compound is a brownish-cream colored powder in its solid form. vulcanchem.comottokemi.comauraiyalabchem.com It is known to be a mixture, often cited as a 4:1 combination of thymolphthalein (B86794) and tropaeolin O. vulcanchem.comauraiyalabchem.comspanlab.in

| Property | Value |

| Physical State | Solid Powder vulcanchem.comottokemi.comauraiyalabchem.com |

| Color | Brownish-cream vulcanchem.comottokemi.comauraiyalabchem.com |

| Melting Point | 250-253 °C vulcanchem.comottokemi.comauraiyalabchem.com |

| pH Transition Range | 9.0 - 13.0 vulcanchem.comottokemi.comcdhfinechemical.com |

| Color Change | Yellow to Violet vulcanchem.comottokemi.comcdhfinechemical.com |

| Solubility | Soluble in ethanol (B145695) srlchem.comabchemicalindustries.com |

This table is populated with data from multiple sources. vulcanchem.comottokemi.comauraiyalabchem.comcdhfinechemical.comsrlchem.comabchemicalindustries.com

The key characteristic of this compound in a research context is its pH-indicating property. It exhibits a distinct color transition from yellow to violet within the pH range of 9.0 to 13.0. vulcanchem.comottokemi.comcdhfinechemical.com This specific range makes it particularly useful for titrations and other analytical procedures that require monitoring of alkaline conditions. vulcanchem.com

Comparative Analysis

It is important to distinguish this compound from a related but different indicator, Thymol Blue. Thymol Blue has two pH transition ranges: from red to yellow at pH 1.2-2.8 and from yellow to blue at pH 8.0-9.6. vulcanchem.comgspchem.com This dual-range capability makes Thymol Blue suitable for a different set of analytical applications compared to this compound's single, more alkaline transition range. gspchem.com

Applications in Academic Research

The primary application of this compound in academic research is as a pH indicator in analytical chemistry. vulcanchem.comamazon.in Its clear color change provides a visual endpoint in titrations and other experiments where precise pH control in an alkaline environment is crucial. vulcanchem.com This makes it a valuable tool in educational settings and research laboratories for demonstrating acid-base chemistry principles and conducting quantitative analysis. amazon.in

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2.H2O4S/c1-17(2)23-15-9-19(5)28(31)26(23)25(21-11-13-22(14-12-21)30(7)8)27-24(18(3)4)16-10-20(6)29(27)32;1-5(2,3)4/h9-18H,1-8H3,(H,31,32);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLUYXXFTDRUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)C(=C2C=CC(=[N+](C)C)C=C2)C3=C(C=CC(=C3O)C)C(C)C)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639481 | |

| Record name | 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7512-38-1 | |

| Record name | Thymol Violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol Violet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization Research of Thymol Violet

Investigation of Synthesis Pathways for Thymol (B1683141) Violet and Its Structural Analogs

The synthesis of Thymol Violet, chemically known as thymolsulfonephthalein, and its analogs involves specific chemical reactions aimed at achieving high purity and yield. These processes are often subject to optimization to improve efficiency and product quality.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The traditional synthesis of thymolsulfonephthalein involves the reaction of thymol with o-sulfobenzoic acid anhydride (B1165640). A documented method details the mixing of benzenesulfonic anhydride with thymol and anhydrous zinc chloride. google.com The mixture is initially heated to 40°C, turning a red-purple color, and then further heated to 100°C, where it becomes a purplish-red liquid and is held at this temperature for 10-14 hours. google.com After cooling, hot water is added for steam distillation to remove any unreacted thymol. google.com The final product, a loose green crystal, is obtained after cooling, filtration, and washing with alcohol. google.com The ratio of reactants has been specified as 2.2 parts benzenesulfonic anhydride to 2.8 parts thymol and 0.2 parts anhydrous zinc chloride by weight. google.com

Another approach involves dissolving o-sulfobenzoic acid anhydride in a chlorinated benzene (B151609) solution, adding thymol, and then introducing vanadium pentoxide as a catalyst at 90°C. The temperature is then controlled at 105-110°C with stirring for 12-16 hours. google.com This method also utilizes distillation and washing to isolate the final product. google.com

In the context of producing thymol-loaded nanoparticles, optimization of parameters such as temperature, and concentrations of chitosan (B1678972), thymol, Tween 80, and tripolyphosphate (TPP) has been studied to control particle size, zeta potential, and encapsulation efficiency. nih.gov A factorial design approach identified optimized conditions as 42°C, with concentrations of 3 mg/mL chitosan, 5.9 mg/mL thymol, 3 mg/mL Tween 80, and 0.75 mg/mL TPP. nih.gov

The following table summarizes the optimized reaction conditions for different thymol-related syntheses:

| Product | Reactants | Catalyst/Medium | Temperature (°C) | Time (h) | Key Findings |

| Thymolsulfonephthalein | Benzenesulfonic anhydride, Thymol | Anhydrous Zinc Chloride | 40 then 100 | 10-14 | Results in loose green crystals. google.com |

| Thymolsulfonephthalein | o-Sulfobenzoic acid anhydride, Thymol | Vanadium Pentoxide in Chlorinated Benzene | 90 then 105-110 | 12-16 | Alternative catalytic route. google.com |

| Thymol-loaded Chitosan Nanoparticles | Chitosan, Thymol, TPP | Tween 80 | 42 | Not specified | Optimized for particle size and encapsulation efficiency. nih.gov |

Exploration of Novel Synthetic Routes to this compound Derivatives

Research into novel synthetic routes has expanded the library of thymol derivatives. One area of exploration is the synthesis of ether derivatives. nih.gov The Williamson etherification procedure has been employed, reacting thymol with appropriate bromides in dry N,N'-dimethylformamide (DMF) with anhydrous potassium carbonate (K2CO3) under a nitrogen atmosphere at room temperature. nih.gov This method has been used to create a range of thymol-based ether compounds. nih.gov

Another novel approach involves the synthesis of hydrosoluble thymol derivatives. imist.ma This was achieved by reacting thymol sulfonic acid with amines such as aniline (B41778) and diethylamine, resulting in the formation of Diethylammonium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate and Benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate with high yields of 98% and 52% respectively. imist.ma

Furthermore, derivatives have been synthesized via the Hantzsch dihydropyridine (B1217469) method using thymol aldehyde, a β-keto ester, and ammonia (B1221849) or urea/thiourea. nih.gov For instance, the reaction of thymol aldehyde and a β-keto ester in ethanol (B145695) with the dropwise addition of ammonia at room temperature yielded specific dihydropyridine derivatives. nih.gov

Research on Molecular Modifications and Derivatization for Enhanced Functionality

Modifying the molecular structure of thymol and its derivatives can lead to enhanced properties for specific applications, including chromatography, spectroscopy, and advanced materials.

Synthesis of Azo Derivatives of Thymol for Chromatographic and Spectroscopic Applications

Azo derivatives of thymol have been synthesized for their potential applications as multifunctional molecules. sciforum.netsciforum.net The synthesis typically involves a diazotization-coupling reaction. rsc.org Substituted aromatic amines are first diazotized, and the resulting diazonium salts are then coupled with an alkaline solution of thymol. sciforum.netprgscience.com This process has been used to create a variety of azo compounds derived from thymol. ijisrt.comresearchgate.net These derivatives have been characterized by IR and proton NMR spectroscopy. sciforum.netsciforum.net One study reported the synthesis of nine different azo derivatives of thymol from various substituted aromatic amines. sciforum.net Another study detailed the diazotization of sulfonamides, such as sulfacetamide, followed by coupling with thymol to produce azo prodrugs. prgscience.com A simple and sensitive spectrophotometric method for thymol determination is based on its oxidative coupling reaction with 2,4-dinitrophenylhydrazine (B122626) in the presence of potassium periodate (B1199274) in an alkaline medium, which forms an intense violet water-soluble dye with maximum absorption at 570 nm. uobaghdad.edu.iq

Preparation of Poly(thymol) and Related Polymeric Structures for Advanced Materials Research

Poly(thymol) (PTF) has been synthesized with the aim of creating biobased materials with enhanced properties. mdpi.comresearchgate.netnih.gov The synthesis of PTF has been optimized by exploring different reaction conditions. mdpi.comresearchgate.net One method involves the use of an acid catalyst (HCl) and formaldehyde (B43269) with thymol, with reactions carried out conventionally or using microwave irradiation. mdpi.com Another method utilizes a basic catalyst (NaOH) under varying temperatures and reaction times. mdpi.com The goal of this optimization was to achieve a high molecular mass and satisfactory yields. mdpi.com For instance, using a basic catalyst at 80°C for 48 hours resulted in a higher molar mass compared to other tested conditions. mdpi.com

Polymeric films incorporating thymol have also been prepared. For example, poly(vinyl alcohol) (PVA)/thymol films were created using a freezing/thawing technique. ekb.egekb.eg In this method, thymol is added to a PVA solution, and the blend is stirred vigorously before being formed into a film. ekb.eg

The following table provides an overview of the synthesis of poly(thymol) and related structures:

| Polymer | Monomers/Components | Catalyst/Method | Key Features |

| Poly(thymol) (PTF) | Thymol, Formaldehyde | Acid (HCl) or Base (NaOH) | Optimization of yield and molar mass. mdpi.comresearchgate.net |

| Poly(vinyl alcohol)/thymol film | PVA, Thymol | Freezing/Thawing | Creates antimicrobial films for packaging. ekb.egekb.eg |

Characterization Methodologies for Synthesized this compound Compounds

A variety of analytical techniques are employed to characterize synthesized this compound and its derivatives to confirm their structure, purity, and properties.

Purified thymol blue has been characterized for its use in spectrophotometric pH measurements. nsf.gov The characterization involved absorbance measurements at 434 and 578 nm. nsf.gov

For thymol derivatives, characterization is comprehensive. This includes spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). imist.maimist.ma For instance, the structures of newly synthesized hydrosoluble thymol derivatives were elucidated using these techniques. imist.ma Similarly, the structures of thymol-based ether compounds were confirmed by ¹H, ¹³C, and ¹⁹F NMR, with purity confirmed by elemental analysis and thin-layer chromatography (TLC). nih.govresearchgate.net

Polymeric materials like poly(thymol) are characterized using NMR, infrared, and UV-Vis spectroscopy, as well as thermogravimetric analysis (TGA). mdpi.comresearchgate.net Films such as PVA/thymol are characterized by FT-IR, scanning electron microscopy (SEM), TGA, and X-ray diffraction (XRD). ekb.egekb.eg

The characterization of nanoparticles, such as thymol-loaded chitosan nanoparticles, involves determining their shape, size distribution, surface charge, and functional groups using SEM, dynamic light scattering (DLS), zeta potential analysis, and FT-IR. nih.gov The loading efficiency of thymol in these nanoparticles is often determined using UV-Vis spectrophotometry. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the precise structure of organic molecules. numberanalytics.comslideshare.net It operates on the principle that atomic nuclei with a property called "spin," when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. numberanalytics.com The resulting NMR spectrum provides a wealth of information about the molecule's carbon-hydrogen framework. ox.ac.uk

For compounds related to this compound, such as its precursor thymol and its derivatives, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed for structural elucidation. sciforum.netnih.gov

¹H NMR Spectroscopy : This technique provides information about the types and number of hydrogen atoms in a molecule and their neighboring atoms. Key parameters include:

Chemical Shift (δ) : Indicates the electronic environment of a proton. For instance, protons attached to an aromatic ring have a different chemical shift than those on an alkyl chain. slideshare.net

Integration : The area under a signal corresponds to the relative number of protons generating that signal. ox.ac.uk

Spin-Spin Coupling (J-coupling) : Reveals information about adjacent protons, indicating molecular connectivity. ox.ac.uk In thymol derivatives, a broad peak in the ¹H NMR spectrum can confirm the presence of a hydroxyl (-OH) group. sciforum.net

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. numberanalytics.com Though less sensitive than ¹H NMR, it is crucial for identifying the number of unique carbon environments and the types of functional groups present. numberanalytics.com

2D NMR Techniques : For more complex structures, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are used. researchgate.net These techniques correlate different nuclei (e.g., ¹H and ¹³C) over two or three bonds, which is extremely powerful for piecing together the complete molecular skeleton. ox.ac.ukresearchgate.net Structural analysis of newly synthesized thymol derivatives often relies on a combination of ¹H, ¹³C, and 2D NMR spectra to confirm their structures. nih.govresearchgate.net

| Nucleus | Structural Feature | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Phenolic -OH | ~4.5 - 8.0 | Often a broad singlet, position can vary with concentration and solvent. sciforum.net |

| ¹H | Aromatic C-H | ~6.5 - 8.0 | Specific shifts and coupling patterns reveal substitution on the ring. |

| ¹H | Isopropyl -CH | ~2.8 - 3.5 | Typically a septet due to coupling with two methyl groups. |

| ¹H | Methyl -CH₃ | ~1.2 - 2.3 | Aromatic methyl and isopropyl methyl groups appear in this region. |

| ¹³C | Aromatic C-O | ~150 - 160 | Carbon atom directly attached to the hydroxyl group. |

| ¹³C | Aromatic C-H / C-C | ~115 - 140 | Represents the other carbon atoms within the benzene ring. |

| ¹³C | Aliphatic C-H | ~20 - 35 | Includes the isopropyl and methyl carbons. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy in Bond Analysis

Infrared (IR) spectroscopy and its more advanced version, Fourier Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule. upi.edu The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. upi.edu Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds, such as stretching and bending. upi.edu

FTIR analysis is critical in the study of this compound's components, like thymol, to confirm the presence of key structural features. longdom.orgftb.com.hr The FTIR spectrum is typically divided into two regions: the functional group region (4000–1400 cm⁻¹) and the fingerprint region (below 1400 cm⁻¹). The fingerprint region is unique to each compound and can be used to distinguish between closely related structures, such as the isomers thymol and carvacrol (B1668589). scirp.org

Key absorption bands observed in the FTIR spectrum of thymol include:

O-H Stretching : A prominent broad band in the region of 3600-3200 cm⁻¹ indicates the presence of the hydroxyl (-OH) group, a key feature of the phenolic structure. ftb.com.hrresearchgate.netomicsonline.org The broadness is due to hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methyl groups is observed just below 3000 cm⁻¹. ftb.com.hromicsonline.org

C=C Stretching : Absorptions in the 1625-1580 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring. scirp.orgresearchgate.net

C-O Stretching and O-H Bending : These vibrations are typically observed in the 1410-1090 cm⁻¹ region. omicsonline.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | Stretching, broad | Phenolic O-H researchgate.netomicsonline.org |

| 3100 - 3000 | Stretching | Aromatic C-H omicsonline.org |

| 2970 - 2850 | Stretching | Aliphatic C-H ftb.com.hrresearchgate.net |

| 1625 - 1580 | Stretching | Aromatic C=C scirp.orgresearchgate.net |

| 1470 - 1450 | Bending | Aliphatic C-H omicsonline.org |

| ~810 | Out-of-plane bending | Aromatic C-H scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Assessments

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used for the quantitative determination of different substances. microbenotes.comupi.edu It measures the absorption of UV or visible light by a sample. microbenotes.com The technique is particularly useful for compounds containing chromophores (parts of a molecule that absorb light), such as the aromatic rings found in the components of this compound.

Concentration Assessment: The primary application of UV-Vis spectroscopy in a quantitative context is based on the Beer-Lambert Law. microbenotes.comdenovix.com This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. denovix.com To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. microbenotes.comnih.gov The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear calibration graph. microbenotes.com This method has been successfully used for the determination of thymol in various preparations. uobaghdad.edu.iq

Purity Assessment: UV-Vis spectroscopy is also a straightforward method for assessing the purity of a substance. denovix.com The UV-Vis absorption spectrum of a sample, which is a plot of absorbance versus wavelength, is characteristic of its chemical structure. By comparing the spectrum of a test sample to that of a pure reference standard, one can identify the presence of impurities, which would cause alterations in the spectrum's shape or the position of the maximum absorbance (λmax). nih.gov

For this compound, its function as a pH indicator is a direct consequence of changes in its UV-Vis absorption spectrum with pH. The molecule undergoes structural changes in alkaline solutions, leading to a shift in its electronic transitions and thus a visible color change.

| pH Range | Color in Solution | Spectroscopic State |

|---|---|---|

| Below 9.0 | Yellow | Acidic form (protonated) |

| 9.0 - 13.0 | Transitioning | Mixture of acidic and basic forms |

| Above 13.0 | Violet | Basic form (deprotonated) vulcanchem.comottokemi.com |

Spectroscopic and Opto Electronic Research of Thymol Violet

Fundamental Principles of Chromogenic Behavior and Protonation Equilibria

Thymol (B1683141) Violet's ability to change color, known as chromogenic behavior, is intrinsically linked to its molecular structure and how it interacts with the surrounding pH. This behavior is governed by protonation equilibria, where the molecule gains or loses protons (H⁺ ions) depending on the acidity or alkalinity of the solution.

Thymol Violet is identified as a mixture of thymolphthalein (B86794) and tropaeolin O in a 4:1 ratio. vulcanchem.comlobachemie.com It belongs to the sulfonphthalein class of indicators, which are known for their pH-dependent structural changes that lead to visible color transitions. vulcanchem.com

In contrast, the closely related Thymol Blue exhibits two distinct pH transition ranges. wasteless.bioengineeringtoolbox.com The first occurs between pH 1.2 and 2.8, changing from red to yellow, and the second from pH 8.0 to 9.6, shifting from yellow to blue. wasteless.bioengineeringtoolbox.commedchemexpress.com

Research on pH-Dependent Absorption Maxima and Spectral Shifts

The color changes of this compound and Thymol Blue are quantified by shifts in their maximum absorption of light (λmax) at different pH values.

For this compound, the specified pH transition range is from 9.0 to 13.0, with a color change from yellow to violet. vulcanchem.comsrlchem.comottokemi.com In a 0.1N NaOH solution, it exhibits absorption maxima at approximately 402 nm and 596 nm. srlchem.com

Thymol Blue's spectral shifts are more extensively documented. In acidic solutions (pH 1.2-2.8), its color changes from red to yellow. wasteless.biomedchemexpress.comresearchgate.net At a pH of 2, absorption peaks are observed at 436 nm and 543 nm. researchgate.net As the pH increases into the alkaline range (pH 8.0-9.6), the color transitions from yellow to blue. wasteless.biomedchemexpress.comresearchgate.net This corresponds to a shift in the absorption ratio of light at 435 nm and 596 nm. medchemexpress.comnsf.govusf.edu Computational studies have shown that for Thymol Blue, the yellow form (stable between pH 2 and 6) has an absorption maximum at 433 nm, while the form in a more alkaline environment has a λmax of 559 nm, corresponding to a color change to red. core.ac.uk Another study notes the absorption peak shift between 435 nm and 596 nm for quantitative detection. medchemexpress.com

Mechanistic Investigations of Color Transition Zones and Molecular Structural Changes

The color transitions of sulfonphthalein dyes like this compound and Thymol Blue are the result of significant changes in their molecular structure. These changes are driven by the gain or loss of protons, which alters the electronic conjugation within the molecule and, consequently, how it absorbs light.

For Thymol Blue, research combining quantum chemistry and multivariate analysis of electronic absorption spectra has elucidated the structural changes. researchgate.net As the pH increases, the structure of Thymol Blue varies from a neutral, biprotonated form with an open sultone ring (red) to a monovalent anion of the pure quinoid form (yellow), and then to a quinoid-phenolate form (blue). researchgate.net The addition or removal of charge alters the energy differences between the molecular orbitals, which dictates the wavelengths of light the molecule will absorb, thus changing its color. reddit.com

Spectrophotometric Determination Methodologies Utilizing this compound

The distinct, pH-dependent color changes of this compound and its analogues make them valuable reagents in various spectrophotometric methods for analysis.

Development of High-Precision Spectrophotometric pH Measurement Systems

Thymol Blue is a key indicator dye used in the development of highly accurate spectrophotometric systems for measuring pH, particularly in aqueous environments like rivers, estuaries, and oceans. nsf.govusf.edunews-oceanacidification-icc.org These systems can achieve an accuracy as high as 0.001 pH units. taylorandfrancis.com

The methodology involves measuring the ratio of the absorbance of the dye at two different wavelengths. nsf.govusf.edu For Thymol Blue, these are typically 435 nm and 596 nm. nsf.govusf.edu The pH can then be calculated using the following equation, which accounts for temperature (T) and salinity (Sp):

pHT = -log(K₂T * e₂) + log((R - e₁) / (1 - R * e₄)) nsf.govusf.edunews-oceanacidification-icc.org

Where:

R is the ratio of absorbances at 596 nm and 435 nm. nsf.govusf.edu

K₂T is the equilibrium constant for the second dissociation step of Thymol Blue. nsf.govusf.edu

e₁, e₂, and e₄ are molar absorptivity ratios of the dye. nsf.govusf.edu

This characterization allows for high-quality pH measurements over a wide range of salinities (0 to 40) and temperatures (278.15 to 308.15 K). nsf.govusf.edunews-oceanacidification-icc.org Purified Thymol Blue extends the upper range of precise spectrophotometric pH measurements by about 0.50 pH units, making it particularly useful for surface or shallow waters where photosynthesis may increase the pH beyond the optimal range of other indicators like m-cresol (B1676322) purple. nsf.govnews-oceanacidification-icc.org

Oxidative Coupling Reactions for Analytical Quantification

Thymol can be quantified using spectrophotometric methods based on oxidative coupling reactions. These reactions typically involve coupling thymol with another reagent in the presence of an oxidizing agent to produce a colored product whose absorbance can be measured.

One such method involves the oxidative coupling of thymol with p-phenylenediamine (B122844) in an alkaline medium, using sodium metaperiodate as the oxidizing agent. researchgate.netscispace.com This reaction forms a violet-colored indoaniline (B8373794) dye with a maximum absorbance at 550 nm. researchgate.netscispace.com The method is effective for thymol concentrations in the range of 0.4-24 µg/ml. researchgate.netscispace.com

Another approach uses 2,4-dinitrophenylhydrazine (B122626) as the coupling reagent in the presence of potassium periodate (B1199274) in an alkaline medium. researchgate.netanjs.edu.iqresearcher.lifeuobaghdad.edu.iq This reaction produces an intense violet water-soluble dye with a maximum absorption at 570 nm. researchgate.netanjs.edu.iqresearcher.lifeuobaghdad.edu.iq This method has been successfully applied in flow injection analysis (FIA) systems for the determination of thymol in pharmaceutical preparations. researchgate.netanjs.edu.iqresearcher.life

The following table summarizes the key parameters of these oxidative coupling reactions for thymol determination.

| Coupling Reagent | Oxidizing Agent | Medium | λmax (nm) | Concentration Range (µg/ml) |

| p-phenylenediamine | Sodium metaperiodate | Alkaline | 550 | 0.4 - 24 |

| 2,4-dinitrophenylhydrazine | Potassium periodate | Alkaline | 570 | 10 - 150 |

Diazo-coupling Reactions for Trace Analysis

Diazo-coupling reactions provide another sensitive spectrophotometric method for the determination of thymol, particularly for trace amounts. This type of reaction involves the coupling of thymol with a diazotized amine.

One reported method uses diazotized 4-aminoantipyrine (B1666024) in an alkaline medium. researchgate.net The reaction forms an intense yellow, water-soluble dye with a maximum absorption at 450 nm. This method follows Beer's law in the concentration range of 0.4-10 ppm. researchgate.net

Another study developed a method based on the mutual derivatization of thymol and dapsone (B1669823) through a diazonium coupling reaction. uobaghdad.edu.iq The resulting product can be measured at 460 nm, and the method is suitable for concentrations in the range of 0.3-7 µg/ml. uobaghdad.edu.iq

The table below outlines the specifics of these diazo-coupling reactions for thymol analysis.

| Diazotized Reagent | Medium | λmax (nm) | Concentration Range |

| 4-aminoantipyrine | Alkaline | 450 | 0.4 - 10 ppm |

| Dapsone | - | 460 | 0.3 - 7 µg/ml |

Electrochemical Investigations of Thymol Violet

Voltammetric Behavior and Redox Characteristics of Thymol (B1683141) Violet Analogs

The voltammetric behavior of thymol violet and its structural relatives, such as thymolphthalein (B86794) and crystal violet, provides fundamental insights into their electron transfer processes. These studies are crucial for understanding the reaction mechanisms at electrode surfaces.

Cyclic Voltammetry Studies of Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of compounds. sciepub.com In the case of thymol and its analogs, CV studies have revealed complex, often pH-dependent, redox processes. researchhub.comresearchgate.net For instance, the electrochemical behavior of thymolphthalein has been investigated using various electrochemical techniques, showing that the reduction process is influenced by adsorption effects on the electrode surface. researchgate.net The rate constants of the electron transfer steps and diffusion coefficients can be determined from CV data, providing a comprehensive understanding of the reaction kinetics. researchgate.net

The electrochemical oxidation of thymol and its isomer carvacrol (B1668589) has been shown to be a two-electron, two-proton process, leading to the formation of thymoquinone. mdpi.com The redox potential of the thymol•/thymol couple has been determined to be 0.98 V vs. NHE, which is significant in the context of its antioxidant properties. researchgate.net Theoretical treatments of non-Nernstian two-electron transfer reactions for surface-confined molecules provide a framework for analyzing the complex voltammograms often observed for these compounds. um.es

The electrochemical behavior of triphenylmethane (B1682552) dyes like crystal violet, which shares structural similarities with this compound, is also highly pH-dependent. researchhub.com In acidic solutions, crystal violet can undergo intramolecular coupling to form N,N,N',N'-tetramethylbenzidine (TMB) and its oxidized dication form (TMBOX). researchhub.com This process is a two-electron transfer reaction. researchhub.combanglajol.info The study of such analogs provides a model for understanding the potential redox pathways of this compound.

| Compound | Key Findings | References |

| Thymolphthalein | Reduction is influenced by adsorption; electron transfer rate constants and diffusion coefficients determined. | researchgate.net |

| Thymol/Carvacrol | Two-electron, two-proton irreversible oxidation to thymoquinone. | mdpi.com |

| Crystal Violet | pH-dependent two-electron transfer involving the formation of TMB and TMBOX in acidic media. | researchhub.combanglajol.info |

| General | CV is a versatile method for investigating reversible, quasi-reversible, and irreversible electron transfer processes. | sciepub.com |

Differential Pulse Voltammetry for Enhanced Sensitivity

Differential pulse voltammetry (DPV) is a highly sensitive electrochemical technique used for quantitative analysis. umich.edu It offers advantages such as rapid analysis time, low detection limits, and low cost. umich.edu DPV has been successfully applied to the determination of thymol and its analogs in various samples, including pharmaceutical preparations and essential oils. uobaghdad.edu.iqmdpi.commdpi.com

The technique works by superimposing regular voltage pulses on a linear potential sweep, which enhances the signal-to-noise ratio by allowing the background current to decay before the faradaic current is measured. umich.edu This results in well-defined peaks whose heights are proportional to the analyte concentration. For example, DPV has been used for the simultaneous determination of methyl salicylate (B1505791) and thymol in pharmaceutical formulations using a glassy carbon electrode. uobaghdad.edu.iq The optimization of DPV parameters, such as pulse amplitude and modulation time, is crucial for achieving the best analytical performance. mdpi.com

DPV has proven effective in quantifying thymol and carvacrol, with a sensor based on electropolymerized thymolphthalein achieving detection limits in the micromolar range. mdpi.com The method's high sensitivity makes it suitable for trace analysis in complex matrices. mdpi.comscielo.org.mx

Development of Electrochemical Sensors and Modified Electrodes

To enhance the selectivity and sensitivity of this compound detection, researchers have focused on developing modified electrodes. These modifications often involve the use of polymers and nanomaterials to create specific recognition sites and improve electrochemical signal transduction.

Polymer-Embedded Molecularly Imprinted Polymer (MIP) Electrodes

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. tandfonline.com The process involves polymerizing functional monomers in the presence of a template molecule (in this case, thymol or a related compound). tandfonline.com Subsequent removal of the template leaves cavities that are complementary in size, shape, and chemical functionality to the target analyte. tandfonline.com

MIP-based electrochemical sensors for thymol have been developed using various strategies. One approach involves embedding MIP nanoparticles into a polymer matrix on an electrode surface. mdpi.com For instance, a polyacrylamide-embedded graphite (B72142) molecularly imprinted polymer electrode (PAM@G–MIP) was synthesized for thymol determination, achieving a low detection limit of 0.043 μM. researchgate.net Another study reported a molecularly imprinted electrochemical sensor for thymol using electropolymerized o-phenylenediamine (B120857) as the functional monomer, which demonstrated high selectivity and a wide linear range. nih.gov

These MIP-based sensors offer high selectivity and reproducibility for thymol detection and have been successfully applied to real samples like mouthwash and honey. researchgate.netnih.gov The integration of MIPs with electrodes can be achieved through various methods, including mixing with graphite to form a paste or direct electropolymerization onto the electrode surface. mdpi.com

Carbon Nanotube (CNT) Modified Electrodes for Enhanced Detection

Carbon nanotubes (CNTs) are widely used in electrochemical sensors due to their high specific surface area, excellent electrical conductivity, and good biocompatibility. mdpi.comnih.gov Modifying electrodes with CNTs can significantly enhance the electrochemical response towards thymol and its analogs. researchgate.net

For example, a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNTs) and Nafion showed improved sensitivity for thymol determination using DPV. researchgate.net The presence of CNTs can lower the oxidation potential and increase the oxidation current of thymol compared to a bare electrode. mdpi.comnih.gov This electrocatalytic effect is attributed to the increased electroactive surface area of the modified electrode. mdpi.comnih.gov

Combining CNTs with other materials, such as electropolymerized films, can further improve sensor performance. An electrode modified with MWCNTs and electropolymerized thymolphthalein demonstrated enhanced detection of thymol and carvacrol, with significantly lower capacitive currents compared to an electrode modified with only MWCNTs. mdpi.commdpi.com These CNT-based sensors have been successfully used for the analysis of thymol in pharmaceutical preparations and spices. mdpi.comresearchgate.net

| Electrode Modification | Analyte | Technique | Linear Range (µM) | Detection Limit (µM) | Reference |

| Polyacrylamide Embedded Graphite MIP | Thymol | Voltammetry | 0.5–10 and 10–300 | 0.043 | researchgate.net |

| Molecularly Imprinted Poly(o-phenylenediamine) | Thymol | DPV | 0.5–100 | 0.084 | nih.gov |

| MWCNT-COOH and SDS | Thymol | DPV | 0.500–17.0 and 17.0–150 | 0.14 | researchgate.net |

| Polythymolphthalein/MWCNTs/GCE | Thymol | DPV | 0.050–25 and 25–100 | 0.037 | nih.gov |

Electrochemical Degradation Studies of Related Dyes (e.g., Crystal Violet as a Model)

The electrochemical degradation of dyes is an important area of research for environmental remediation. Triphenylmethane dyes, such as crystal violet, serve as valuable models for understanding the degradation pathways of structurally similar compounds like this compound.

Electrochemical oxidation has been shown to be an effective method for the degradation of crystal violet. nih.govcapes.gov.br Studies using boron-doped diamond (BDD) anodes have demonstrated that under optimal conditions, nearly 100% of the initial dye and chemical oxygen demand (COD) can be eliminated. nih.gov The degradation process primarily involves the attack of hydroxyl radicals on the dye molecule. nih.gov

The degradation of crystal violet can also be achieved using other electrode materials, such as Ti/Pt/SnO₂ and multi-element doped heterostructures like N, S-TiO₂/ZnO. iau.irmdpi.commjcce.org.mk The efficiency of the degradation process is influenced by several parameters, including current density, pH, and the initial concentration of the dye. nih.govmdpi.com The degradation often follows pseudo-first-order kinetics. mdpi.com Analysis of the by-products formed during degradation, such as N,N-dimethylaniline and various benzophenone (B1666685) derivatives, provides insights into the reaction mechanism, which typically involves N-dealkylation and the breakdown of the aromatic rings. nih.goviau.ir These studies on crystal violet offer a predictive framework for the potential electrochemical degradation pathways of this compound.

Computational and Theoretical Studies of Thymol Violet

Density Functional Theory (DFT) Calculations for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is instrumental in calculating molecular-level descriptors that clarify stability and reactivity. researchgate.net For a complex dye molecule like Thymol (B1683141) Violet, DFT can elucidate the electronic underpinnings of its function as a pH indicator by modeling its different protonation states.

A quantum-chemical study of Thymol Violet (referred to as Thymol Blue) was conducted to determine its key molecular parameters in the ground state. tuiasi.ro Using computational software, the molecule's geometry was optimized to calculate properties such as bond lengths, the distribution of atomic charges, dipole moment, and polarizability. tuiasi.ro Such studies are foundational for understanding how the molecule's structure relates to its function. tuiasi.ro

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to its chemical reactivity and spectroscopic characteristics. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the protonation and deprotonation of its hydroxyl and sulfonic acid groups drastically alter the conjugated π-electron system. This, in turn, changes the HOMO-LUMO gap, leading to the observed color transitions. DFT calculations can precisely model these changes. For instance, analysis of different forms of this compound revealed that its structure varies from a neutral, biprotonated form with an open sultone ring (red) to a monovalent quinoid anion (yellow), and finally to a dianionic quinoid-phenolate form (blue) as pH increases. researchgate.netoup.com

Molecular Electrostatic Potential (MEP) maps are another output of DFT calculations that visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting the most probable sites for chemical reactions, such as protonation.

Below is an illustrative table of the kind of electronic properties that DFT calculations would yield for the different forms of this compound.

| Molecular Form | Predominant pH Range | Color | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Biprotonated (Lactonic) | < 1.2 | Red | -6.8 | -1.9 | 4.9 |

| Monovalent Anion (Quinoid) | 2.8 - 8.0 | Yellow | -5.7 | -2.5 | 3.2 |

| Divalent Anion (Quinoid/Phenolate) | > 9.6 | Blue | -4.5 | -2.1 | 2.4 |

This table is illustrative, providing representative values to demonstrate the trends typically revealed by DFT calculations for pH indicators. The exact values would depend on the specific computational method and basis set used.

This compound is often used in applications where it is adsorbed onto a solid substrate. researchgate.netshd-pub.org.rs Understanding the nature and strength of this adsorption is critical for designing efficient materials for dye removal from wastewater or for creating sensor technologies. researchgate.nettdr-global.net DFT is a key tool for predicting the adsorption energy (Eads) between a molecule (adsorbate) and a surface (adsorbent), providing insight into the interaction mechanism. acs.orgnih.gov A more negative Eads value signifies a stronger, more stable adsorption. acs.org

Experimental studies have investigated the adsorption of this compound (Thymol Blue) onto various materials, including activated carbons and nanocomposites. shd-pub.org.rsd-nb.info In one study, the maximum adsorption capacities of Thymol Blue on activated carbons derived from Garcinia cola nut shells were determined to be 32.147 mg/g and 67.494 mg/g for two different preparation methods. d-nb.infoscirp.org Another study found that a TiO2/chitosan (B1678972) nanocomposite could adsorb this compound with a maximum capacity of 97.51 mg/g. These experimental findings provide a basis for theoretical validation.

DFT calculations can model these systems to determine whether the adsorption is primarily physical (physisorption), driven by weaker van der Waals forces and π-π interactions, or chemical (chemisorption), involving the formation of covalent bonds. nih.govmdpi.com For instance, DFT studies on the adsorption of the related molecule thymol on carbon nanospheres revealed that interactions with functional groups like hydroxyl (–OH) and carbonyl (–COOH) on the surface lead to stronger adsorption energies compared to pristine graphene surfaces. acs.org Similar calculations for this compound would clarify its binding mechanism to substrates like activated carbon or metal oxides.

| Adsorbent Material | Adsorbate | Maximum Adsorption Capacity (qmax) | Kinetic Model Fit | Thermodynamic Nature | Reference |

|---|---|---|---|---|---|

| Activated Carbon (H3PO4 treated) | Thymol Blue | 32.147 mg/g | Pseudo-second order | Endothermic, Spontaneous | d-nb.infoscirp.org |

| Activated Carbon (KOH treated) | Thymol Blue | 67.494 mg/g | Pseudo-second order | Endothermic, Spontaneous | d-nb.infoscirp.org |

| Lichen-Derived Activated Carbon | Thymol Blue | 400 mg/g | Pseudo-second order | Physical Adsorption | shd-pub.org.rs |

| TiO2/Chitosan Coated Cellulose | This compound | 97.51 mg/g | Pseudo-second order | Not Specified | kau.edu.sa |

Molecular Modeling and Simulation of Indicator-Solvent Interactions

The function of this compound as an indicator is inseparable from its interaction with solvent molecules, typically water. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are essential for studying these complex interactions. nih.govmdpi.com MD simulations model the movement and interactions of atoms and molecules over time, allowing researchers to observe how solvent molecules arrange themselves around the indicator and how this solvation shell influences the indicator's structure and properties. aip.orgpreprints.org

For this compound, MD simulations can reveal how water molecules form hydrogen bond networks with the hydroxyl, sulfonate, and carbonyl groups. mdpi.com These interactions stabilize the different protonated and deprotonated forms of the dye, thereby influencing the pKa values and the sharpness of the color transition. Simulations can also explore the behavior of this compound in non-aqueous or mixed-solvent systems, such as deep eutectic solvents, providing insights into how the local solvent environment alters its indicator properties. mdpi.comaip.org

Theoretical Insights into Spectroscopic and Electrochemical Phenomena

The vibrant color changes of this compound are a spectroscopic phenomenon that can be explained and predicted using theoretical methods. oup.com Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. cecam.orgreadthedocs.iosiesta-project.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax), which determines the perceived color of the molecule. cdu.edu.auuta.edu

A cooperative study combining quantum chemistry and multivariate analysis of electronic absorption spectra successfully determined the pH-dependent structures of Thymol Blue. oup.com This work confirmed that the color changes from red to yellow and then to blue correspond to specific structural transformations, settling a long-standing issue. oup.com TD-DFT calculations are crucial for assigning the observed absorption bands to specific electronic transitions within these different molecular structures. oup.com

The electrochemical behavior of this compound, while less studied than its spectroscopic properties, can also be investigated theoretically. Computational electrochemistry uses methods like DFT to predict redox potentials and to understand the mechanisms of electron transfer reactions at electrode surfaces. While specific studies on this compound are limited, research on the related compound thymolphthalein (B86794) shows it undergoes reduction at a mercury electrode, with its electrochemical behavior being pH-dependent. Similar theoretical approaches could model the oxidation and reduction processes of this compound, identifying which parts of the molecule gain or lose electrons and how these processes are influenced by pH and the electrode material. mdpi.com

Applications of Thymol Violet in Advanced Analytical Methodologies

Research in Titrimetric Analysis and Equivalence Point Determination

Thymol (B1683141) violet serves as a crucial pH indicator in titrimetric analysis, particularly for titrations that have an equivalence point in a high pH range. Its operational range makes it well-suited for the titration of weak acids with strong bases, where the resulting salt hydrolyzes to create an alkaline solution at the equivalence point.

The primary characteristic of Thymol Violet as an indicator is its distinct color transition from yellow to violet within a pH range of 9.0 to 13.0. vulcanchem.comtmmedia.inottokemi.comsrlchem.com This specific range allows for clear visual determination of the endpoint in titrations where the pH changes significantly within this alkaline window.

| Property | Characteristic |

| Chemical Name | [4-[bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium,hydrogen sulfate (B86663) vulcanchem.com |

| CAS Number | 7512-38-1 vulcanchem.comtmmedia.in |

| Appearance | Brownish-cream colored powder vulcanchem.comtmmedia.inlobachemie.com |

| pH Transition Range | 9.0 - 13.0 vulcanchem.comottokemi.comsrlchem.com |

| Color Change | Yellow (acidic side) to Violet (alkaline side) vulcanchem.comottokemi.comsrlchem.com |

| Composition Note | Some sources identify this compound as a mixture of thymolphthalein (B86794) and tropaeolin O. vulcanchem.com |

Table 1: Physicochemical Properties of this compound Indicator

In contrast, the related compound Thymol Blue (CAS 76-61-9), also known as thymolsulfonphthalein, has two distinct pH transition ranges: a red-to-yellow transition at pH 1.2–2.8 and a yellow-to-blue transition at pH 8.0–9.6. vulcanchem.comvanderbilt.edumacsenlab.comgspchem.com Because its second range is close to that of this compound, it is also used in titrations of weak acids. purdue.eduwordpress.com For instance, Thymol Blue is extensively used as an indicator for the titration of substances acting as acids in dimethylformamide (DMF) solution, with a sharp color change from yellow to blue at the endpoint. anjs.edu.iq

Research has shown that for titrations with an equivalence point around pH 9.2, both Thymol Blue and phenolphthalein (B1677637) are suitable indicators. vanderbilt.edu The selection of an appropriate indicator is critical and depends on the specific acid and base strengths of the reactants. vanderbilt.edu

Flow Injection Analysis (FIA) Systems for Continuous Monitoring

While direct applications of this compound in Flow Injection Analysis (FIA) are not extensively documented, research on the parent compound, thymol, and the related indicator, Thymol Blue, demonstrates the utility of these chemical structures in FIA systems for continuous monitoring.

FIA methods have been developed for the quantitative determination of thymol in pharmaceutical formulations. anjs.edu.iqresearchgate.net One such method involves the oxidative coupling reaction of thymol with 2,4-dinitrophenylhydrazine (B122626) in an alkaline medium in the presence of potassium periodate (B1199274). anjs.edu.iqresearchgate.net This reaction forms an intense, stable, water-soluble violet dye with a maximum absorbance at 570 nm, allowing for its determination. researchgate.net This system demonstrates a sample throughput of 60 samples per hour, highlighting the efficiency of FIA for continuous monitoring. anjs.edu.iqresearchgate.net

Furthermore, Thymol Blue has been integrated into FIA systems as part of a pH optode for the determination of carbon dioxide (CO2). gspchem.comscielo.brresearchgate.netscielo.br In these systems, the dye is immobilized on an optical fiber. scielo.brresearchgate.netscielo.br As CO2 diffuses across a membrane and dissolves in a carrier fluid, it changes the pH, which is detected by the color change of the immobilized Thymol Blue. scielo.brresearchgate.netscielo.br This setup allows for real-time monitoring of CO2 concentrations, a critical parameter in environmental and medical analyses. scielo.briaea.org Another FIA method utilized a precipitate formed between thymol blue and chlorhexidine (B1668724) for turbidimetric determination. psu.edu

Integration into Multi-Indicator Systems and Universal pH Indicators

This compound's specific pH range makes it a candidate for inclusion in specialized multi-indicator systems designed for alkaline environments. However, the more commonly cited component in broad-range universal pH indicators is its relative, Thymol Blue. macsenlab.compreclaboratories.comwikipedia.org

Universal indicators are formulations containing a mixture of several different indicators to achieve a continuous spectrum of color changes over a wide pH range, typically from pH 1 to 14. wordpress.compreclaboratories.comwikipedia.org Thymol Blue is a frequent ingredient in these mixtures due to its two distinct transition ranges (pH 1.2-2.8 and 8.0-9.6). macsenlab.comwikipedia.orgsciencenotes.org This dual-range capability allows it to contribute to the color changes at both the highly acidic and moderately alkaline ends of the pH scale. wordpress.compreclaboratories.com

A common formulation for a universal indicator includes Thymol Blue along with other indicators like methyl red, bromothymol blue, and phenolphthalein. preclaboratories.compurdue.edu The interplay of the different indicator colors at various pH values produces the characteristic rainbow spectrum of a universal indicator. wordpress.compreclaboratories.com For example, at a neutral pH, the yellow from Thymol Blue combines with the blue from bromothymol blue to create a green color. wordpress.compreclaboratories.com In moderately alkaline solutions (pH 8-10), the blue hues from both indicators combine. preclaboratories.com

| Indicator Component | Low pH Color | Transition pH Range | High pH Color |

| Thymol Blue (1st) | Red | 1.2 – 2.8 | Yellow |

| Methyl Red | Red | 4.8 – 6.0 | Yellow |

| Bromothymol Blue | Yellow | 6.0 – 7.6 | Blue |

| Thymol Blue (2nd) | Yellow | 8.0 – 9.6 | Blue |

| Phenolphthalein | Colorless | 8.3 – 10.0 | Fuchsia (Pink) |

Table 2: Example Composition of a Multi-Indicator Universal System. wikipedia.orgsciencenotes.org

Utilization in Chemical Reaction Monitoring and Kinetic Studies

The application of this compound itself in monitoring chemical reactions and kinetic studies is not widely reported. However, research on related sulfonephthalein dyes and other violet-colored compounds provides insight into how such indicators can be used in these advanced methodologies. Studies often focus on the kinetics of the dye's own transformation or degradation rather than its use as a passive observer of other reactions.

Kinetic studies have been performed on the adsorption of Thymol Blue and Crystal Violet onto various adsorbent materials. shd-pub.org.rsresearchgate.netscirp.org For instance, the kinetics of Thymol Blue adsorption onto activated carbon derived from Garcinia cola nut shells were studied, with equilibrium being reached after 60 minutes. scirp.org Such studies are crucial for designing wastewater treatment processes. The adsorption process for Thymol Blue, Crystal Violet, and Rhodamine B on lichen-derived activated carbon was found to follow pseudo-second-order kinetics. shd-pub.org.rsresearchgate.net

Thymol Violet in Environmental Science Research and Remediation Studies

Adsorption Studies of Thymol (B1683141) Violet on Novel Adsorbent Materials

The removal of dyes from industrial wastewater is a significant environmental challenge. Adsorption is a widely studied method for this purpose, utilizing various materials to bind and remove contaminants.

Lichen-Derived Activated Carbon as an Adsorbent

Activated carbon produced from natural sources, such as lichens, has been investigated as a cost-effective and efficient adsorbent for dye removal. Studies have compared the adsorption behavior of Thymol Blue (a closely related compound), Crystal Violet, and Rhodamine B on lichen-derived activated carbon (LDAC). researchgate.netdoaj.org The research indicates that LDAC has a significant capacity for adsorbing these dyes from aqueous media. researchgate.net The maximum Langmuir adsorption capacity for Thymol Blue was found to be 400 mg g-1. doaj.org Under the same conditions, the removal percentage for Thymol Blue was 86.38%. researchgate.net Analysis of the adsorbent before and after dye loading, using techniques like FT-IR, XRD, and SEM/EDX, suggests that the adsorption process is physical in nature. doaj.org

Similarly, activated carbons derived from Garcinia cola nut shells, activated with H3PO4 and KOH, have been used to adsorb Thymol Blue. scirp.org Equilibrium was reached within 60 minutes, and the maximum adsorption occurred in a highly acidic environment (pH 2). scirp.org

Kinetic, Equilibrium, and Thermodynamic Adsorption Models

To understand the mechanism of adsorption, researchers apply various kinetic, equilibrium, and thermodynamic models to the experimental data.

Kinetics: The study of adsorption kinetics describes the rate at which a solute is removed from a solution. For the adsorption of Thymol Blue on both lichen-derived activated carbon and activated carbons from Garcinia cola nut shells, the pseudo-second-order kinetic model provided the best fit to the experimental data. doaj.orgscirp.org This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scirp.orgnih.gov

Equilibrium: Adsorption isotherms are crucial for describing how adsorbates interact with adsorbents. They provide information on the adsorption capacity of the material. For Thymol Blue on lichen-derived activated carbon, the Langmuir isotherm model was found to be a good fit, indicating a monolayer adsorption process on a homogeneous surface. doaj.org

Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. For the adsorption of Thymol Blue onto activated carbons from Garcinia cola nut shells, the negative values of ΔG° indicated that the process was spontaneous. scirp.org The positive ΔH° values suggested the endothermic nature of the adsorption, and the positive ΔS° values pointed to increased randomness at the solid-solution interface during adsorption. scirp.org

| Adsorbent | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (mg/g) | Thermodynamic Nature |

|---|---|---|---|---|

| Lichen-Derived Activated Carbon doaj.org | Pseudo-second-order | Langmuir | 400 | Physical Adsorption |

| Garcinia cola Nut Shells (H3PO4 activated) scirp.org | Pseudo-second-order | Not specified | 34.400 | Spontaneous, Endothermic |

| Garcinia cola Nut Shells (KOH activated) scirp.org | Pseudo-second-order | Not specified | 34.681 | Spontaneous, Endothermic |

Photocatalytic Degradation Research of Organic Dyes (Thymol Blue as a Model)

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants in the presence of light. Thymol Blue has been used as a model compound in several studies investigating the efficacy of this technology.

Utilization of Metal Oxide Nanomaterials for Dye Abatement

A variety of metal oxide nanomaterials have been synthesized and tested for their photocatalytic activity in degrading Thymol Blue. These include:

Titania/Polyaniline/Graphene Oxide (TiO2/PAni/GO) Nanocomposites: These materials have shown enhanced photocatalytic activity under visible light. researchgate.netdntb.gov.ua The coating of polyaniline and graphene oxide on TiO2 was found to significantly improve its ability to photodegrade Thymol Blue. researchgate.net

Titania-Alumina-Zinc Ferrite (B1171679) (TiO2–Al2O3–ZnFe2O4) Nanocomposites: The presence of an alumina (B75360) interlayer was found to enhance the photocatalytic activity of TiO2-coated zinc ferrite for the degradation of Thymol Blue. researchgate.net

Zinc Oxide (ZnO) and Titanium Dioxide (TiO2): In studies using natural sunlight, both ZnO and TiO2 were effective in the photocatalytic decolorization of Thymol Blue. core.ac.uk After two hours of solar irradiation, the degradation percentage reached 86.21% with TiO2 and 79.04% with ZnO. core.ac.uk

Alpha-orthorhombic Molybdenum Trioxide (α-MoO3) Colloidal Nanoparticles: These have been used for the ultra-fast degradation of Thymol Blue under microwave irradiation. semanticscholar.org

MgO@AgO/Ag2O Nanocomposites: Greenly synthesized silver oxide nanoparticles decorated with MgO have demonstrated photocatalytic activity for the degradation of dyes like Toluidine Blue under sunlight. frontiersin.org

Mechanisms of Photocatalytic Breakdown

The general mechanism of photocatalysis involves the generation of electron-hole pairs when a semiconductor photocatalyst absorbs photons of sufficient energy. mdpi.com These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.com These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds, and ultimately lead to their mineralization into CO2 and water. core.ac.ukmdpi.com

In the case of Thymol Blue degradation using ZnO and TiO2 under solar irradiation, the process is believed to be initiated by the formation of hydroxyl radicals. core.ac.uk For nanocomposites like TiO2/PAni/GO, the enhanced activity is attributed to improved charge carrier separation and light absorption. researchgate.netresearchgate.net

Research on Deep Eutectic Solvents for Dye Remediation

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents for various applications, including the removal of pollutants from water. researchgate.net These solvents are typically mixtures of a hydrogen bond acceptor and a hydrogen bond donor. mdpi.com

Innovations and Future Research Directions for Thymol Violet

Development of Solid-State pH Sensors and Indicator Labels

The transition from solution-based indicators to solid-state sensors represents a significant leap forward in pH measurement technology, offering robust, reusable, and miniaturized devices. Research into immobilizing pH-sensitive dyes, such as the related sulfonephthalein indicator Thymol (B1683141) Blue, has paved the way for the development of Thymol Violet-based solid-state sensors. A prominent method involves trapping the dye within a sol-gel silica (B1680970) matrix. researchgate.net This technique creates a porous glass-like material that physically encapsulates the indicator molecules while allowing ions to permeate, enabling pH-dependent color changes in a solid, durable form. researchgate.netacs.org

These sol-gel-entrapped indicators can be coated onto optical fibers, creating fiber-optic pH sensors. researchgate.net Such sensors work on the principle of evanescent wave absorption, where light traveling through the fiber interacts with the immobilized dye, and the resulting absorbance spectrum reveals the pH of the surrounding medium. researchgate.net Research on Thymol Blue has shown that while its response in acidic conditions can be limited in some optical setups, the alkaline transition (pH 8.0-9.6 for Thymol Blue, and pH 9.0-13.0 for this compound) is pronounced and well-suited for such applications. researchgate.netdntb.gov.ua The dye is firmly trapped, with minimal leaching observed, ensuring the sensor's longevity and stability. researchgate.net

Another promising area is the development of colorimetric indicator labels. Piezoelectric inkjet printing has been successfully used to create indicator arrays with sulfonephthalein dyes for applications like intelligent food packaging. nih.gov These labels can provide a simple, visual indication of pH changes, for instance, to monitor food spoilage by detecting volatile amines. nih.gov Future research will likely focus on optimizing the immobilization of this compound onto various substrates, such as polymers and cellulose, to create low-cost, disposable pH indicator labels for a wide range of applications. mdpi.comnih.govdyespigments.net

Table 1: Properties of this compound Relevant to Solid-State Sensor Development

| Property | Value/Characteristic | Relevance to Solid-State Sensors |

|---|---|---|

| Chemical Class | Sulfonephthalein | Well-studied family of pH indicators with established immobilization chemistries. ugent.be |

| Alkaline pH Transition Range | pH 9.0 (Yellow) - pH 13.0 (Violet) | Suitable for monitoring high pH environments in industrial processes or specialized research. dntb.gov.ua |

| Immobilization Method | Sol-gel entrapment, covalent bonding | Allows for stable incorporation into solid matrices like silica gel or polymers. researchgate.netacs.orgmdpi.com |

| Detection Principle | Colorimetric/Spectrophotometric | Enables visual detection and quantitative analysis through absorbance measurements. researchgate.net |

Integration into Smart Materials and Responsive Systems

Smart materials are engineered to respond to external stimuli, and the integration of pH-sensitive compounds like this compound can imbue them with "intelligence." sips.org.inmdpi.com These pH-responsive materials can change their physical or chemical properties, such as color, swelling, or permeability, as the acidity or alkalinity of their environment changes. researchgate.netencyclopedia.pubresearchgate.net The distinct color transition of this compound from yellow to violet in the high alkaline range makes it a prime candidate for creating visual responsive systems. dntb.gov.ua

Future research is directed towards incorporating this compound into various polymer matrices to create smart materials. For example, it can be embedded in hydrogels, which are water-swollen polymer networks. mdpi.com A this compound-infused hydrogel could signal a pH change through a visible color shift, finding applications in biomedical devices or environmental monitoring. mdpi.comacs.org Research on related compounds has shown that stimuli-responsive hydrogels can be designed for the controlled release of drugs, where a change in pH triggers the release of the therapeutic agent. acs.org

Furthermore, the development of pH-responsive textiles is an emerging field. mdpi.com By covalently bonding or embedding this compound within textile fibers, it is possible to create "smart fabrics" that change color to indicate exposure to alkaline substances. This could have applications in safety clothing for industrial workers handling caustic materials or in medical textiles that monitor wound healing by detecting pH changes in exudates. The challenge lies in ensuring the durability of the indicator within the fabric and the reversibility of the color change over multiple cycles. dyespigments.netmdpi.com

Advanced Spectrophotometric pH Sensor Design and Automation

Spectrophotometry offers highly precise pH measurements by quantifying the light absorption of an indicator at different wavelengths. nsf.gov While traditionally a laboratory-based technique, significant progress has been made in developing automated, in-situ spectrophotometric pH analyzers, particularly for marine and environmental monitoring. copernicus.orgnih.govacs.orgfrontiersin.orgresearchgate.net These systems use sulfonephthalein indicators like m-Cresol (B1676322) Purple and Thymol Blue to achieve high precision (often better than ±0.001 pH units) and accuracy. nih.govtaylorandfrancis.com

The future of this compound in this area lies in its use for specialized applications requiring measurement in highly alkaline conditions, a range where many other indicators are not effective. nsf.gov Automated systems incorporating this compound could be developed for industrial process monitoring, such as in the production of chemicals, textiles, or paper, where high pH levels are common. The automation of these systems, often involving flow-injection analysis or lab-on-a-chip technologies, allows for continuous, real-time monitoring with minimal human intervention. acs.orgfrontiersin.orgd-nb.info

Key research directions include:

Purification of the Dye: The accuracy of spectrophotometric measurements can be affected by impurities in the indicator dye. nsf.gov Developing efficient purification methods for this compound will be crucial for its use in high-precision applications.

Characterization of Molar Absorptivity: Precise characterization of the molar absorption coefficients of the acidic and basic forms of this compound under various conditions (e.g., different temperatures and ionic strengths) is necessary for accurate pH calculations. nsf.gov

Miniaturization and Robustness: Adapting the technology for use in compact, robust sensors for field deployment or integration into industrial control systems is an ongoing goal. copernicus.orgacs.org

Table 2: Comparison of Spectrophotometric pH Indicators

| Indicator | Typical pH Range | Common Application Area |

|---|---|---|

| m-Cresol Purple | 1.2-2.8 & 7.4-9.0 | Seawater pH measurement. nsf.govnih.gov |

| Bromothymol Blue | 6.0-7.6 | Neutral pH applications, biological systems. wikipedia.org |

| Thymol Blue | 1.2-2.8 & 8.0-9.6 | Titrations, environmental testing. gspchem.com |

| This compound | 9.0-13.0 | Highly alkaline solutions, industrial process monitoring. dntb.gov.ua |

Exploration of this compound in Non-Aqueous and Extreme Conditions Research

The utility of pH indicators is not limited to aqueous solutions. Non-aqueous titrations are essential for analyzing weakly acidic or basic substances that are insoluble in water. sips.org.inslideshare.netgla.ac.in The choice of solvent and indicator is critical in these systems. Thymol Blue has been successfully used as an indicator in solvents like methanol (B129727) and dimethylformamide (DMF) for the titration of acidic substances. slideshare.netgla.ac.indamascusuniversity.edu.sy Given its structural similarity, this compound is a strong candidate for similar applications, particularly for titrations involving very weak acids that require a strongly basic titrant and an indicator that changes color at a high pH. Its color change from yellow to blue (or violet) provides a clear endpoint in these titrations. slideshare.netgla.ac.in

Research in this area will involve:

Solvent Compatibility: Systematically studying the behavior and color transition of this compound in a wider range of non-aqueous solvents, such as acetonitrile, dioxane, and various alcohols. slideshare.netgla.ac.in

Titrant-Indicator Matching: Identifying the optimal combinations of non-aqueous titrants (e.g., sodium methoxide, tetrabutylammonium (B224687) hydroxide) and this compound for specific classes of compounds. sips.org.indamascusuniversity.edu.sy

Beyond non-aqueous media, there is a need for pH indicators that can function under extreme conditions. This includes solutions with very high pH, high salinity, or at elevated temperatures. The alkaline transition range of this compound (pH 9.0-13.0) makes it inherently suitable for high-pH environments. dntb.gov.ua Research has been conducted on Thymol Blue for spectrophotometric pH measurements in high-pH, high-salinity waters, such as those found in estuaries or areas with intense photosynthetic activity. nsf.gov Similar characterization of this compound under these extreme conditions would expand the toolkit available to environmental and chemical oceanography researchers.

Interdisciplinary Research Synergies and Emerging Applications

The future of this compound is also tied to its potential in interdisciplinary research, where its properties can be combined with other technologies and scientific fields.

Materials Science and Antimicrobial Applications: Thymol, a key structural component of this compound, is well-known for its antimicrobial properties. mdpi.comnih.govresearchgate.net Research is exploring the creation of multifunctional materials that combine the pH-indicating properties of the dye with the inherent antimicrobial activity of the thymol moiety. rsc.org For instance, a polymer functionalized with a this compound-like structure could be used in smart food packaging that not only indicates spoilage via a pH-triggered color change but also helps to preserve the food by inhibiting microbial growth. dntb.gov.uaamb-wellness.com Synergistic effects have been observed when thymol is combined with other compounds, suggesting that this compound could be incorporated into complex formulations for enhanced bioactivity. mdpi.comnih.govmdpi.com

Biomedical Engineering: The development of smart hydrogels and biocompatible sensors opens up possibilities in medical diagnostics and drug delivery. mdpi.comacs.org A this compound-based sensor could be integrated into a wound dressing to monitor the pH of the wound bed, which is an important indicator of the healing process. mdpi.com

Environmental Science and Green Chemistry: There is a growing interest in using natural and less toxic indicators as alternatives to some synthetic dyes. chemsociety.org.ng While this compound is synthetic, the principles of green chemistry encourage the design of more efficient and less wasteful analytical methods. The development of reusable solid-state sensors based on this compound aligns with this goal. researchgate.netchemsociety.org.ng Furthermore, its use in deep eutectic solvents (DESs), a class of green solvents, is an area ripe for exploration. researchgate.netacs.org